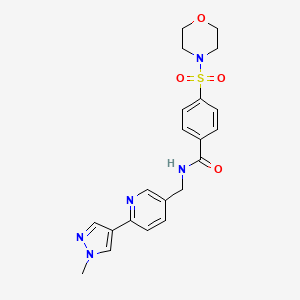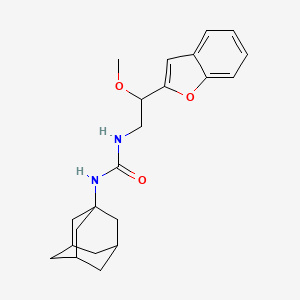![molecular formula C19H16FNO4S2 B2983070 Methyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946322-57-2](/img/structure/B2983070.png)
Methyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C19H16FNO4S2 and its molecular weight is 405.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiandrogen Activity and Synthesis
The compound has been investigated for its potential antiandrogen activity. A series of derivatives, including those similar in structure, have been synthesized and tested, revealing that certain members exhibit potent antiandrogenic properties, which could be beneficial in treating androgen-responsive conditions (Tucker, Crook, & Chesterson, 1988). This research points to the compound's relevance in developing treatments for diseases like prostate cancer.
Material Science and Pharmaceutical Applications
Substituted thiophenes, related to the target compound, have shown a wide range of biological activities and applications in material science. Their uses include serving as components in organic electronics such as thin-film transistors and organic light-emitting transistors (OLETs), highlighting their importance in both biologically active compounds and electronic materials (Nagaraju et al., 2018).
Electrochemical Capacitor Applications
Derivatives of the compound have been evaluated as active materials in electrochemical capacitors, demonstrating significant energy and power densities. This underscores their potential for use in energy storage technologies, which is crucial for the development of more efficient and sustainable energy storage solutions (Ferraris, Eissa, Brotherston, & Loveday, 1998).
Organic Synthesis and Catalysis
Research has shown the utility of thiophene carboxylates in organic synthesis, particularly in palladium-catalyzed arylation reactions. These compounds serve as precursors for creating diverse arylated thiophene derivatives under decarboxylative conditions, offering a versatile tool for constructing complex organic molecules (Bheeter, Bera, & Doucet, 2013).
Environmental Impact and Degradation Studies
Thiophene derivatives have been studied for their environmental degradation, particularly concerning the fate of crude oil components after oil spills. Such research is vital for understanding and mitigating the environmental impact of hydrocarbon pollution and developing strategies for oil spill remediation (Andersson & Bobinger, 1996).
Properties
IUPAC Name |
methyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4S2/c1-12-3-5-13(6-4-12)16-11-26-17(19(22)25-2)18(16)27(23,24)21-15-9-7-14(20)8-10-15/h3-11,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJAZIRMXRYNTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=C(C=C3)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B2982989.png)

![4,7,8-Trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2982991.png)



![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2982996.png)
![2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2982997.png)


![8-[(2-Ethylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2983004.png)
![1-[(3-Chlorophenyl)methyl]benzimidazole](/img/structure/B2983005.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one](/img/structure/B2983007.png)
